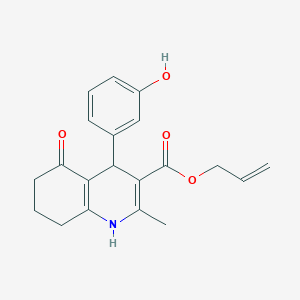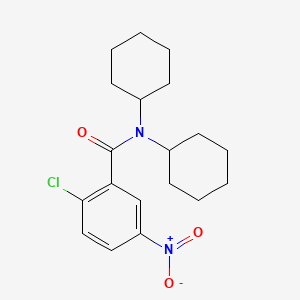![molecular formula C18H15BrClNO2 B5214182 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline, also known as BRQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BRQ is a quinoline derivative, and its chemical structure is similar to that of quinine, which is a well-known antimalarial drug. In
作用机制
The mechanism of action of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are processes that are involved in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antimicrobial properties make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development as a therapeutic agent.
未来方向
There are several future directions for research on 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of its potential applications as a therapeutic agent. Another direction is to test this compound in animal models to evaluate its efficacy and safety. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-bromo-2-chlorophenol and 3-chloropropylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. After the reaction is complete, the product is purified by column chromatography to obtain pure this compound.
科学研究应用
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline has been found to have potential applications in the field of medicine. It has been shown to have antitumor, antiviral, and antimicrobial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against the herpes simplex virus and has shown antiviral activity. This compound has also been tested against various bacteria and fungi and has shown antimicrobial activity.
属性
IUPAC Name |
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-14-7-8-16(15(20)12-14)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDPHICAGDIEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214122.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5214132.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5214134.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)

![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)